Anti-inflammatory agent 57
Description
Global Burden of Inflammatory Diseases and Unmet Therapeutic Needs
Chronic inflammatory diseases represent a significant and growing global health challenge. Conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), psoriasis, and asthma affect millions of people worldwide, leading to chronic pain, disability, and a reduced quality of life. The global prevalence of IBD, for instance, has been on the rise, with 6.8 million cases reported in 2017. researchgate.net Projections show a continued increase in the burden of IBD, particularly in newly industrialized countries. medchemexpress.comresearchgate.net Similarly, other chronic inflammatory conditions contribute to a substantial number of disability-adjusted life years (DALYs) globally, placing a heavy economic and social burden on societies. researchgate.netresearchgate.net Despite the availability of various anti-inflammatory drugs, there remain significant unmet therapeutic needs, including the demand for more effective treatments with fewer side effects. medchemexpress.com
Historical and Contemporary Approaches in Anti-Inflammatory Drug Discovery
The quest for anti-inflammatory agents dates back centuries, with early remedies derived from plants. mdpi.comnih.gov The discovery of aspirin (B1665792) from willow bark in the 19th century marked a turning point, leading to the development of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.commedchemexpress.cn For decades, the primary strategy in anti-inflammatory drug discovery revolved around the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins (B1171923). mdpi.comsemanticscholar.org
Contemporary approaches have become more sophisticated, targeting specific molecular pathways involved in inflammation. targetmol.com This includes the development of selective COX-2 inhibitors, biologics that target cytokines like TNF-α and interleukins, and small molecules that inhibit kinases such as Janus kinase (JAK) enzymes. frontiersin.orgnih.gov Modern drug discovery also increasingly utilizes computational methods, artificial intelligence, and machine learning to identify and optimize novel anti-inflammatory drug candidates from natural products and synthetic libraries.
Rationale for Dedicated Academic Research on "Anti-inflammatory agent 57"
Academic research into "this compound" and related compounds from this plant is driven by the need for new anti-inflammatory drugs with novel mechanisms of action and potentially better safety profiles than existing treatments. Natural products, with their vast structural diversity, are a rich source for such discoveries.
Overview of Current Research Landscape Pertaining to "this compound"
Current research on the chemical constituents of Peucedanum praeruptorum has revealed a diverse array of over 119 different phytochemicals, including numerous pyranocoumarins, furanocoumarins, and simple coumarins. Several of these compounds, including a group of pyranocoumarins to which "this compound" belongs, have demonstrated significant anti-inflammatory activities in preclinical studies. semanticscholar.org
Investigations have shown that these compounds can modulate key inflammatory pathways. For example, Praeruptorin A, a major bioactive pyranocoumarin (B1669404) from the plant, has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a crucial transcription factor that regulates the expression of many pro-inflammatory genes. mdpi.com Other coumarins from P. praeruptorum have been found to suppress the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in immune cells. semanticscholar.orgtargetmol.com Some of these compounds have also shown potential in reversing multidrug resistance in cancer cells, adding another dimension to their therapeutic interest. semanticscholar.org
The ongoing research into the coumarins of P. praeruptorum aims to further elucidate their specific molecular targets and mechanisms of action, paving the way for the potential development of new anti-inflammatory therapies. targetmol.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] propanoate |
InChI |
InChI=1S/C19H20O7/c1-5-13(21)24-17-15-12(26-19(3,4)18(17)23-10(2)20)8-6-11-7-9-14(22)25-16(11)15/h6-9,17-18H,5H2,1-4H3/t17-,18-/m1/s1 |
InChI Key |
IGMRYMQUDCGCFD-QZTJIDSGSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Origin of Product |
United States |
Discovery and Preclinical Development of Anti Inflammatory Agent 57
Methodologies of Compound Identification and Screening in Preclinical Settings
The discovery of Praeruptorin A as a potential anti-inflammatory agent followed a typical natural product drug discovery pipeline, beginning with its isolation and followed by a series of in vitro and in vivo screening assays to characterize its biological activity.
Compound Isolation and Identification: Praeruptorin A is primarily identified and isolated from the dried roots of Peucedanum praeruptorum. nih.gov The initial steps involve the extraction of the plant material using organic solvents, followed by chromatographic techniques to separate the complex mixture of phytochemicals. The structure of Praeruptorin A and its analogs, such as Praeruptorin B and E, are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comnih.gov High-performance liquid chromatography (HPLC) is a standard method used for both the isolation and quantitative analysis of Praeruptorin A in biological samples. mdpi.comnih.gov
In Vitro Screening for Anti-inflammatory Activity: The anti-inflammatory potential of Praeruptorin A has been extensively evaluated using various cell-based assays. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce an inflammatory response. researchgate.netcaymanchem.com The efficacy of Praeruptorin A is then quantified by measuring its ability to inhibit the production of key pro-inflammatory mediators.
Key findings from these in vitro screens include:
Inhibition of Pro-inflammatory Cytokines: Praeruptorin A has been shown to prevent LPS-induced increases in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. caymanchem.com It also inhibits Interleukin-6 (IL-6) at slightly higher concentrations. caymanchem.com
NF-κB Pathway Inhibition: The mechanism underlying its anti-inflammatory effect is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.comresearchgate.net NF-κB is a crucial transcription factor that controls the expression of many inflammatory genes.
Target Gene Expression Analysis: Advanced techniques like RNA-sequencing have been employed to analyze the differential expression of genes in LPS-stimulated macrophages treated with Praeruptorin A. researchgate.net These studies confirmed that the compound significantly downregulates genes involved in inflammatory signaling pathways. researchgate.net
| Assay Type | Cell Line | Stimulant | Measured Endpoint | Key Finding | Reference |
|---|---|---|---|---|---|
| Cytokine Inhibition | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β Production | Concentration-dependent inhibition (6.25 to 100 µM) | caymanchem.com |
| Cytokine Inhibition | RAW 264.7 Macrophages | LPS | IL-6 Production | Inhibition at 25 to 100 µM | caymanchem.com |
| Mechanism of Action | RAW 264.7 Macrophages | Poly (I:C) | NF-κB Pathway Activation | Inhibited activation of the NF-κB pathway | researchgate.net |
In Vivo Preclinical Models: Following promising in vitro results, Praeruptorin A was evaluated in animal models of inflammation to assess its efficacy in a whole-organism context.
Acute Inflammation Model: In a croton oil-induced ear edema model in mice, a standard test for acute inflammation, topical application of (+)-Praeruptorin A significantly reduced swelling. caymanchem.com
Airway Inflammation Model: In a more complex model of chronic allergic asthma in mice, oral administration of Praeruptorin A was shown to suppress airway inflammation, reduce levels of inflammatory cytokines (IL-4, IL-13), and inhibit airway remodeling. nih.gov
Synthetic Strategies and Chemical Methodologies for "Anti-inflammatory agent 57" and its Analogs
While Praeruptorin A can be isolated from natural sources, chemical synthesis provides a means to produce the compound in larger quantities and to generate novel analogs for lead optimization studies. Research has focused on both the semi-synthesis of derivatives from the natural product and the total synthesis of the core structure.
Semi-synthesis from Natural Praeruptorin A: A primary strategy for creating analogs involves the chemical modification of (+)-Praeruptorin A isolated from P. praeruptorum. nih.gov A common approach is the basic hydrolysis of the ester groups at the C-3' and C-4' positions of the pyran ring, followed by re-acylation with different acid chlorides or carboxylic acids. nih.govnih.gov This allows for the introduction of a wide variety of functional groups to probe the structure-activity relationship. For example, researchers have used dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to synthesize new ester derivatives. nih.gov These methods have been used to create libraries of analogs with modifications at the C-3' and C-4' positions. nih.govnih.gov
Total Synthesis of Related Khellactones: The total synthesis of the racemic form, (±)-Praeruptorin A, and related khellactone (B107364) derivatives was reported as early as 1987. crossref.org More recently, the asymmetric total synthesis of related natural products like Praeruptorin E has been achieved, highlighting the advanced chemical strategies available for constructing the complex pyranocoumarin (B1669404) scaffold. sioc-journal.cn These synthetic routes provide a crucial platform for creating analogs that are not accessible through semi-synthesis from the natural product. sioc-journal.cn
Preclinical Lead Optimization Strategies for "this compound"
Lead optimization is a critical process in drug discovery where an initial "hit" compound, like Praeruptorin A, is systematically modified to improve its therapeutic properties, such as potency and selectivity, while minimizing potential liabilities. nih.govdanaher.com For Praeruptorin A, this has involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Studies: Research has focused on modifying the ester side chains of the pyranocoumarin core, as these have been identified as key determinants of biological activity.
C-3' and C-4' Modifications: Studies involving the semi-synthesis of new derivatives have shown that the nature of the acyl groups at the C-3' and C-4' positions is critical. nih.govnih.gov While many new analogs were created, early studies on calcium antagonist activity found that none of the semi-synthesized derivatives were more potent than the parent compound, (+)-Praeruptorin A, suggesting that the original ester groups are highly favorable for that specific activity. nih.govnih.gov
Stereochemistry: The stereochemistry at the C-3' and C-4' positions is also crucial. The natural cis-configuration of (+)-Praeruptorin A has been compared with synthetically created trans-isomers. nih.gov These studies help to understand the optimal three-dimensional arrangement for interaction with biological targets.
Analog Evaluation: In the context of multidrug resistance (MDR) reversal, another property of Praeruptorin A, a series of khellactone analogs were synthesized. nih.gov This work led to the discovery of compounds with significantly improved potency over the original lead. For instance, the analog (±)-3′-O-4′-O-bis(3,4-Dimethoxycinnamoyl)-cis-khellactone showed over 110-fold increased activity in sensitizing cancer cells to a chemotherapy drug compared to the control. nih.gov
| Compound | Modification (p-substituted benzoyloxy groups) | Relative Potency Increase (Fold) | Reference |
|---|---|---|---|
| Verapamil (Control) | N/A | 141 | nih.gov |
| DSP Analog 11 | p-Methyl | 349 | nih.gov |
| DSP Analog 14 | p-Methoxy | 257 | nih.gov |
| DSP Analog 12 | p-Fluoro | 152 | nih.gov |
| DSP Analog 13 | p-Chloro | 110 | nih.gov |
These lead optimization efforts, involving iterative cycles of chemical synthesis and biological testing, are fundamental to refining the structure of Praeruptorin A to develop a candidate with a more desirable profile for potential therapeutic applications. danaher.com
Molecular Mechanisms of Anti Inflammatory Action of Anti Inflammatory Agent 57
Modulation of Key Inflammatory Signaling Pathways
Inflammation is a complex biological response involving numerous signaling pathways. The modulation of these pathways is a primary strategy for the development of anti-inflammatory therapeutics.
Nuclear Factor-kappa B (NF-κB) Pathway Regulation and Inhibition
The NF-κB pathway is a central mediator of inflammatory responses. nih.govbohrium.comresearchgate.net In its inactive state, NF-κB proteins are held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govacs.org Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. nih.govspandidos-publications.com This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.govmdpi.com Inhibition of this pathway, for instance by preventing IκB degradation or blocking NF-κB nuclear translocation, is a key mechanism for many anti-inflammatory agents. nih.govspandidos-publications.com
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK, JNK, ERK1/2)
MAPK signaling cascades are crucial for converting extracellular stimuli into cellular responses, including inflammation. spandidos-publications.comnih.gov The primary MAPK families involved in inflammation are p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK1/2). spandidos-publications.comnih.gov These kinases are activated by phosphorylation in response to inflammatory cytokines and cellular stress. nih.gov Once activated, they phosphorylate various downstream targets, including transcription factors, which leads to the production of inflammatory mediators like TNF-α, IL-1, IL-6, and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net Consequently, inhibiting the phosphorylation and activation of p38, JNK, or ERK is a significant strategy for suppressing inflammatory responses. nih.gov
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is essential for signaling initiated by numerous cytokines and growth factors that are critical to immunity and inflammation. nih.govfrontiersin.orgfrontiersin.org The pathway involves four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, STAT6). nih.govfrontiersin.org When a cytokine binds to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. nih.gov The STATs are then phosphorylated, dimerize, and move to the nucleus to regulate gene transcription, including genes for inflammatory mediators. nih.govmdpi.com Dysregulation of this pathway is linked to a variety of inflammatory and autoimmune diseases, making JAK inhibitors an important class of anti-inflammatory drugs. nih.govresearchgate.net
Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Modulation
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including inflammation and immune cell function. nih.govnih.govmdpi.com This pathway can be activated by various signals, including growth factors and Toll-like receptor (TLR) ligands. nih.govmdpi.com Activation of PI3K leads to the activation of the serine/threonine kinase Akt. mdpi.com The PI3K/Akt pathway can have both pro- and anti-inflammatory roles depending on the context. mdpi.com It can promote cell survival and proliferation but can also act as a negative regulator of TLR signaling, thereby limiting inflammatory responses. nih.govmdpi.com Modulation of PI3K/Akt signaling is a therapeutic strategy for various inflammatory conditions. nih.govnih.gov For instance, activation of this pathway can inhibit the expression of pro-inflammatory cytokines by suppressing transcription factors like NF-κB. nih.gov
Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govfrontiersin.org There, it binds to the antioxidant response element (ARE) in the promoter region of various target genes, including HO-1. mdpi.comfrontiersin.org HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. nih.govfrontiersin.org Activation of the Nrf2/HO-1 pathway helps to reduce inflammation by neutralizing reactive oxygen species (ROS) and inhibiting the expression of pro-inflammatory cytokines. mdpi.commdpi.commdpi.com
Inflammasome Pathway Inhibition (e.g., NLRP3)
Inflammasomes are intracellular multi-protein complexes that play a critical role in innate immunity by detecting pathogenic microorganisms and sterile stressors. mdpi.com The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, including microbial products, crystals, and ATP. mdpi.comahajournals.orgmdpi.com Activation of the NLRP3 inflammasome leads to the activation of caspase-1. ahajournals.orgfrontiersin.org Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent mediators of inflammation. ahajournals.orgspandidos-publications.com Inhibition of the NLRP3 inflammasome, by blocking its assembly or the activity of its components, is a promising therapeutic approach for a variety of inflammatory diseases. frontiersin.orgspandidos-publications.com
Cholinergic Anti-Inflammatory Pathway Interactions
The cholinergic anti-inflammatory pathway is a neural mechanism that inhibits the production of pro-inflammatory cytokines through the vagus nerve and the alpha7 nicotinic acetylcholine receptor (α7nAChR). cornell.eduresearchgate.net This pathway plays a crucial role in modulating the immune response and controlling inflammation. cornell.eduresearchgate.net Stimulation of the efferent vagus nerve leads to the release of acetylcholine, which in turn interacts with α7nAChRs on macrophages and other immune cells, thereby suppressing the synthesis and release of inflammatory mediators. cornell.edu
Interaction with Inflammatory Enzymes and Mediators
The inflammatory response is a complex process involving a variety of enzymes and signaling molecules. Anti-inflammatory agent 57 has been shown to modulate several of these key players, thereby attenuating the inflammatory cascade.
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two main isoforms: COX-1 and COX-2. nih.govmedcentral.comresearchgate.net COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that are involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. nih.govmedcentral.com In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the production of pro-inflammatory prostaglandins. nih.govmedcentral.comresearchgate.net
Research has indicated that Praeruptorin A, a key constituent of this compound, inhibits the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), another name for COX-2. nih.gov This inhibitory action on COX-2 suggests a mechanism for the anti-inflammatory effects of the compound by reducing the synthesis of inflammatory prostaglandins. However, detailed quantitative data on the specific inhibitory concentrations (e.g., IC50 values) for COX-2 and the selectivity for COX-2 over COX-1 are not yet fully elucidated. The COX-2 selectivity of an anti-inflammatory agent is a crucial factor, as selective inhibition of COX-2 over COX-1 is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov
Table 1: Effects of Praeruptorin A on COX Isozymes
| Enzyme | Effect of Praeruptorin A | Implication |
|---|---|---|
| COX-1 | Data not available | The impact on physiological prostaglandin synthesis is unknown. |
| COX-2 (PTGS2) | Inhibition of expression nih.gov | Reduction in the synthesis of pro-inflammatory prostaglandins. |
The lipoxygenase (LOX) pathway is another significant enzymatic pathway in the generation of inflammatory mediators, leading to the production of leukotrienes and other bioactive lipids. cabidigitallibrary.orgmdpi.comdergipark.org.tr These molecules are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. cabidigitallibrary.org
To date, specific studies detailing the effects of this compound or its active components on the various isoforms of the LOX enzyme are not available in the current scientific literature. Therefore, its role in modulating this aspect of the inflammatory response remains an area for future investigation.
Inducible nitric oxide synthase (iNOS) is an enzyme that is expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO), a key mediator in the inflammatory process. While NO has important physiological roles, its overproduction by iNOS can lead to tissue damage and contribute to the pathophysiology of various inflammatory diseases.
Studies have demonstrated that compounds isolated from Peucedanum praeruptorum, including Praeruptorin A, B, and E, can suppress the expression of iNOS. This, in turn, leads to a reduction in NO production. Among these, Praeruptorin B has been identified as a particularly potent inhibitor of iNOS expression. This regulation of iNOS provides a clear mechanism for the anti-inflammatory action of this compound.
Prostaglandins and thromboxanes are lipid compounds that are key mediators of inflammation. nih.govscbt.comresearchgate.net They are synthesized from arachidonic acid through the action of the COX enzymes. scbt.comresearchgate.net Prostaglandin E2 (PGE2) is a major pro-inflammatory prostaglandin that contributes to pain, fever, and swelling. nih.govnih.govnih.gov Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation. nih.govfrontiersin.org
The demonstrated ability of Praeruptorin A to inhibit the expression of COX-2 (PTGS2) directly implies an inhibitory effect on the synthesis of prostaglandins, including PGE2. nih.gov By downregulating the enzyme responsible for their production, this compound can effectively reduce the levels of these pro-inflammatory mediators at the site of inflammation. While direct studies on the inhibition of thromboxane synthesis by this compound are limited, the modulation of the upstream COX pathway suggests a potential indirect effect.
Table 2: Modulation of Pro-inflammatory Mediators by Praeruptorin A
| Mediator | Precursor Enzyme | Effect of Praeruptorin A |
|---|---|---|
| Prostaglandin E2 (PGE2) | COX-2 (PTGS2) | Inhibition of synthesis (inferred from PTGS2 inhibition) nih.gov |
| Thromboxane A2 (TXA2) | COX-1/COX-2 | Data not available |
Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of phospholipids in cell membranes, leading to the release of arachidonic acid. nih.govnih.gov This release of arachidonic acid is the rate-limiting step in the production of both prostaglandins and leukotrienes. nih.gov Therefore, the modulation of PLA2 activity can have a profound impact on the inflammatory response.
There is currently no specific scientific data available on the direct modulatory effects of this compound or its constituents on the activity of phospholipase A2. Elucidating the potential interaction with PLA2 would provide a more complete understanding of the anti-inflammatory mechanisms of this compound.
Regulation of Cytokine and Chemokine Networks
A cornerstone of the anti-inflammatory action of this pyranocoumarin (B1669404) involves the intricate regulation of cytokine and chemokine signaling, which is crucial for the initiation, propagation, and resolution of inflammatory responses.
"this compound" and related compounds from Peucedanum praeruptorum exert potent inhibitory effects on the production of key pro-inflammatory cytokines. Studies on praeruptorins, the primary pyranocoumarins in the plant, have shown a marked reduction in the expression and release of cytokines that drive inflammation.
Praeruptorin B, a major constituent, was found to potently suppress the messenger RNA (mRNA) expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in hepatocytes stimulated by the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.govnih.gov Similarly, (+)-Praeruptorin has been observed to decrease the release of IL-1β, IL-6, and TNF-α in macrophage cell lines activated by lipopolysaccharide (LPS), a bacterial endotoxin that triggers strong inflammatory reactions. semanticscholar.org Other synthetic pyranocoumarin derivatives have also confirmed this mechanism, significantly inhibiting the production of TNF-α and IL-6. nih.govnih.gov This suppression of critical pro-inflammatory mediators disrupts the signaling cascade that leads to inflammation and tissue damage. semanticscholar.org
| Compound/Extract | Cytokine Inhibited | Cell/Model System | Key Finding | Source |
|---|---|---|---|---|
| Praeruptorin B | TNF-α, IL-6 | IL-1β-stimulated rat hepatocytes | Suppressed mRNA expression of the cytokines. | nih.govnih.gov |
| (+)-Praeruptorin | IL-1β, IL-6, TNF-α | LPS-stimulated macrophages | Reduced the release of cytokines. | semanticscholar.org |
| Pyranocoumarin Derivative 2 | TNF-α, IL-6 | LPS-stimulated RAW264.7 macrophages | Inhibited cytokine production and decreased mRNA expression levels. | nih.gov |
While the suppressive effects on pro-inflammatory cytokines are well-documented, current research has not extensively detailed the induction of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), by "this compound." The primary mechanism appears to be the direct inhibition of inflammatory pathways rather than the promotion of anti-inflammatory signals, although this remains an area for further investigation.
The compound's regulatory activity extends to chemokines, which are signaling proteins that direct the migration of immune cells to sites of inflammation. Research has shown that praeruptorins A and B can suppress the mRNA levels of Chemokine (C-C motif) Ligand 20 (CCL20) in liver cells. nih.gov By inhibiting the expression of such chemokines, the agent can theoretically reduce the recruitment of leukocytes, such as neutrophils and macrophages, to inflamed tissues, thereby dampening the inflammatory response. Direct studies on the inhibition of leukocyte migration are needed to fully confirm this mechanism.
Mechanisms of Oxidative Stress Counteraction and Reactive Species Scavenging
"this compound" exhibits significant antioxidant properties, which are integral to its anti-inflammatory effects. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, is a key contributor to inflammation and cellular damage.
Extracts from Peucedanum praeruptorum have demonstrated potent capabilities in scavenging various free radicals, including hydroxyl (·OH) and superoxide anion (O₂⁻) radicals. nih.gov The mechanism involves not only direct scavenging but also the enhancement of the body's endogenous antioxidant systems. Studies have shown that treatment with the plant extract increases the cellular levels of major antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). nih.govsemanticscholar.org This dual action of neutralizing existing ROS and bolstering the cell's natural antioxidant defenses provides robust protection against oxidative damage. nih.govnih.gov Furthermore, studies on a range of coumarin (B35378) compounds confirm that those with specific dihydroxy substitutions are effective at inhibiting lipid peroxidation and scavenging superoxide radicals. nih.gov
| Mechanism | Specific Action | Source |
|---|---|---|
| Reactive Species Scavenging | Scavenges hydroxyl (·OH) and superoxide anion (O₂⁻) radicals. | nih.gov |
| Enhancement of Endogenous Antioxidants | Increases cellular levels of Catalase (CAT). | nih.govsemanticscholar.org |
| Increases cellular levels of Superoxide Dismutase (SOD). | nih.govsemanticscholar.org | |
| Increases cellular levels of Glutathione Peroxidase (GSH-Px). | nih.govsemanticscholar.org |
Receptor-Specific Interactions (e.g., Histamine H4 Receptor, Glucocorticoid Receptor)
The molecular actions of "this compound" are also mediated by interactions with specific nuclear receptors that regulate gene expression. Research has identified that praeruptorin A, a key component, can activate the pregnane X receptor (PXR). nih.gov This receptor is known for its role in sensing foreign substances and regulating the expression of genes involved in metabolism and inflammation.
Additionally, praeruptorins A and C have been shown to upregulate the expression of multidrug resistance-associated protein 2 (MRP2) through the constitutive androstane receptor (CAR) pathway. nih.gov Both PXR and CAR are crucial in cellular defense and homeostasis, and their modulation can influence inflammatory processes.
However, there is currently no scientific evidence in the reviewed literature to suggest that "this compound" or its related pyranocoumarins interact directly with the Histamine H4 Receptor or the Glucocorticoid Receptor, which are well-known targets for other classes of anti-inflammatory drugs.
Preclinical Pharmacological Evaluation of Anti Inflammatory Agent 57
In Vitro Anti-inflammatory Activity Studies
The in vitro anti-inflammatory properties of Anti-inflammatory agent 57 and related pyranocoumarins have been investigated through a variety of assays, primarily utilizing immune cells to model inflammatory responses.
The most common cell line used to evaluate the anti-inflammatory effects of pyranocoumarins from P. praeruptorum is the murine macrophage cell line, RAW 264.7. nih.govmdpi.comnih.gov These cells, when stimulated with lipopolysaccharides (LPS), mimic an inflammatory response by producing various inflammatory mediators. uj.ac.zaresearchgate.netnih.govmdpi.com Studies have shown that pyranocoumarins, such as Praeruptorin A, effectively inhibit these LPS-induced inflammatory responses in RAW 264.7 macrophages. mdpi.com Similarly, other compounds isolated from P. praeruptorum root extracts have demonstrated dose-dependent reduction of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. nih.gov
The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Research on pyranocoumarins indicates that their anti-inflammatory effects are linked to the inhibition of inducible nitric oxide synthase (iNOS). mdpi.comsemanticscholar.orgmdpi.com The expression of the iNOS enzyme, which is responsible for the production of the pro-inflammatory mediator NO, is suppressed by these compounds in LPS-stimulated macrophages. mdpi.commdpi.com
Furthermore, studies on artificially synthesized pyranocoumarin (B1669404) derivatives have demonstrated selective inhibitory activity against COX-2. mdpi.com While specific data for this compound (Compound 13) is not detailed, some derivatives in this class showed significant COX-2 selectivity, suggesting a potential mechanism for their anti-inflammatory action. mdpi.com
Detailed information regarding the specific receptor binding profile of this compound is not available in the reviewed literature.
A primary measure of anti-inflammatory activity is the ability of a compound to suppress the production of inflammatory markers and cytokines. Pyranocoumarins isolated from P. praeruptorum have shown significant efficacy in this area. In LPS-stimulated RAW 264.7 macrophages, these compounds inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com
Moreover, they effectively reduce the secretion of pivotal pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comsemanticscholar.org Praeruptorin A, a related pyranocoumarin, was found to suppress not only the production of these cytokines but also the expression of their corresponding mRNA. mdpi.com This indicates that the inhibitory action occurs at the transcriptional level.
Table 1: Effect of Pyranocoumarins on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Marker/Cytokine | Observed Effect | Source |
|---|---|---|---|
| Pyranocoumarins (from P. praeruptorum) | Nitric Oxide (NO) | Production Inhibited | nih.govmdpi.com |
| Praeruptorin A | Tumor Necrosis Factor-α (TNF-α) | Production and mRNA Expression Suppressed | mdpi.com |
| Praeruptorin A | Interleukin-1β (IL-1β) | Production and mRNA Expression Suppressed | mdpi.com |
| Pyranocoumarins (from P. praeruptorum) | Interleukin-6 (IL-6) | Release Reduced | nih.govsemanticscholar.org |
In Vivo Anti-inflammatory Efficacy in Animal Models
While extensive in vitro data exists for the pyranocoumarin class, in vivo data has been reported for the quinazoline (B50416) derivative also identified as this compound. In a study evaluating a series of 2, 3, 6, 8-tetra substituted quinazolone derivatives, this compound demonstrated promising activity in a rat paw edema model, a standard method for assessing in vivo anti-inflammatory efficacy. tsijournals.com This compound showed a 75% inhibition of paw edema at a dose of 100 mg/kg. tsijournals.com Additionally, studies on other pyranocoumarins have also confirmed in vivo efficacy in formaldehyde-induced paw edema models in rats. mdpi.com
Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema, Croton Oil-Induced Ear Edema)
The efficacy of "this compound" and related pyranocoumarins has been assessed in standard acute inflammation models that mimic the initial phases of inflammatory responses, characterized by edema and vasodilation.
In the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation, a promising quinazoline derivative identified as this compound demonstrated significant activity.
| Model | Compound Identity | Key Finding |
|---|---|---|
| Carrageenan-Induced Rat Paw Edema | Quinazoline Derivative | Showed 75% inhibition of paw edema. mdpi.com |
Studies on pyranocoumarins, the other identified class for this agent, also show strong activity in acute models. Praeruptorin A, a pyranocoumarin isolated from Peucedanum praeruptorum, was evaluated in a croton oil-induced ear edema model in mice, which assesses topical anti-inflammatory effects. mdpi.comresearchgate.net
| Model | Compound Identity | Key Finding |
|---|---|---|
| Croton Oil-Induced Ear Edema (Mouse) | Praeruptorin A (Pyranocoumarin) | Reduced edema by 22%. mdpi.com |
Chronic Inflammation Models (e.g., Cotton Pellet-Induced Granuloma, Adjuvant-Induced Arthritis)
The potential of "this compound" in managing long-term inflammatory conditions has been explored using models of chronic inflammation, which involve proliferative and persistent inflammatory responses.
In the cotton pellet-induced granuloma model in rats, which measures the proliferative phase of inflammation, various quinazoline derivatives have demonstrated efficacy. These compounds have been shown to dose-dependently inhibit granuloma formation, with some exhibiting efficacy comparable to the standard drug indomethacin. jneonatalsurg.com While direct studies on "this compound" in this model are not detailed in the provided results, the activity of its broader chemical class is established. Similarly, saponins (B1172615) and other natural compounds have shown significant reduction in granuloma tissue development in this model. nih.govnih.gov
The adjuvant-induced arthritis (AIA) model in rats, which mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis, has also been used to evaluate relevant compounds. A molecule identified as "Compound 13" (a TYK2 kinase inhibitor) demonstrated oral activity in a rat AIA model. rcsb.org Another selective JAK1/JAK3 inhibitor was also shown to attenuate paw edema and inflammatory cytokines in this model. nih.gov These findings suggest that compounds with similar designations or from related classes are active in chronic inflammatory arthritis models.
Disease-Specific Animal Models of Inflammation (e.g., Acute Lung Injury, Neuroinflammation in Alzheimer's models, Inflammatory Bowel Disease models)
The therapeutic potential of "this compound" and related pyranocoumarins has been investigated in specific disease models where inflammation is a key pathological driver.
Acute Lung Injury (ALI): Pyranocoumarins have shown significant protective effects in animal models of ALI. Praeruptorin D and Praeruptorin E, extracted from Peucedanum praeruptorum, were found to protect mice from both lipopolysaccharide (LPS)-induced and hydrochloric acid-induced lung injury. ovid.com They achieved this by inhibiting the infiltration of activated polymorphonuclear leukocytes and reducing levels of TNF-α and IL-6 in bronchoalveolar lavage fluid. ovid.com A pyranocoumarin-enriched extract also demonstrated the ability to alleviate LPS-induced ALI in mice by inhibiting the TLR4/MD2 complex. nih.gov Furthermore, a different marine-derived substance also designated "Compound 13" effectively attenuated ALI by reducing inflammatory cell infiltration and levels of pro-inflammatory factors like IL-6 and TNF-α. frontiersin.org
Neuroinflammation: The anti-neuroinflammatory properties of pyranocoumarins have been explored in cellular and animal models. The pyranocoumarin derivative anomalin was shown to have anti-neuroinflammatory and neuroprotective effects in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathic pain model, which involves a neuroinflammatory component. nih.govresearchgate.net In cellular models, anomalin reduced the production of inflammatory mediators like iNOS and COX-2 and inhibited pro-inflammatory signaling pathways, including NF-κB and MAPK. nih.gov While not a specific model for Alzheimer's disease, these findings support the potential of this chemical class to mitigate neuroinflammatory processes.
Inflammatory Bowel Disease (IBD): A specific GPR4 antagonist identified as "Compound 13" (NE-52-QQ57) has demonstrated protective effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced acute colitis mouse model. researchgate.netnih.gov Treatment with this compound reduced clinical parameters such as body weight loss and fecal scores, alleviated histopathological features of colitis, and attenuated the expression of inflammatory genes in colon tissues. researchgate.netciteab.com Another pyranocoumarin, decursinol (B1670153) angelate, has also been shown to relieve IBD by inhibiting pathways associated with inflammation and pyroptosis. frontiersin.org
Immunomodulatory Effects in Preclinical Animal Models
The anti-inflammatory activity of "this compound" and related compounds is underpinned by their ability to modulate the immune response, particularly by suppressing the production of pro-inflammatory mediators.
Several distinct compounds designated "Compound 13" have demonstrated significant immunomodulatory effects in preclinical models.
One such compound, a diterpene, was shown to inhibit the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in mouse macrophages. nih.gov
In a murine model of ALI, another "Compound 13" of marine origin significantly lowered the levels of IL-6, TNF-α, and MCP-1 in bronchoalveolar lavage fluid. frontiersin.org
A CSF1R inhibitor, also named "Compound 13," exhibited immunomodulatory activity in a murine colon tumor model. acs.org
These findings, though involving structurally different molecules sharing a common designation, collectively indicate that compounds labeled "Compound 13" are frequently associated with the potent inhibition of key inflammatory cytokines, highlighting a strong immunomodulatory profile.
Efficacy in Models of Pain Associated with Inflammation
The analgesic potential of compounds related to "this compound" has been confirmed in preclinical models of inflammatory pain.
The pyranocoumarin derivative anomalin has been shown to produce a remarkable inhibition of mechanical hyperalgesia (heightened sensitivity to pain) and allodynia (pain from a non-painful stimulus) in both acute (carrageenan-induced) and chronic (Complete Freund's Adjuvant-induced) inflammatory pain models in mice. uni.lu This anti-nociceptive effect is linked to the inhibition of key inflammatory signaling cascades, including NF-κB and MAPKs. uni.lu Additionally, quinazoline derivatives have demonstrated both peripheral analgesic activity, assessed via the acetic acid-induced writhing test, and central analgesic effects, measured by the hot plate test in mice. jneonatalsurg.com
Structure Activity Relationship Sar Studies of Anti Inflammatory Agent 57
Identification of Core Pharmacophores and Essential Structural Elements
"Anti-inflammatory agent 57" is structurally classified as an angular-type pyranocoumarin (B1669404). mdpi.commedchemexpress.com The core scaffold of this molecule is a khellactone (B107364), which consists of a coumarin (B35378) ring fused with a dihydropyran ring. This basic structure is considered the primary pharmacophore.
Key structural elements of the pyranocoumarin class include:
The Coumarin Nucleus: A benzopyrone system that forms the flat, aromatic core of the molecule.
The Dihydropyran Ring: A six-membered heterocyclic ring containing oxygen, fused to the coumarin core. The angular fusion is a characteristic feature.
Ester Side Chains: The dihydropyran ring of khellactone-type pyranocoumarins is typically substituted with ester groups at the C-3' and C-4' positions. The nature of these ester groups is a critical determinant of biological activity. semanticscholar.org
For "this compound" (Compound 13), the specific ester groups attached to the khellactone core are central to its chemical identity, distinguishing it from other related pyranocoumarins isolated from the same source. mdpi.comnih.gov
Impact of Substituent Modifications on Anti-inflammatory Potency and Selectivity
A key study on compounds isolated from Peucedanum praeruptorum provides direct insight into the impact of substituent modifications on anti-inflammatory activity. mdpi.com In this research, 16 compounds, including 13 pyranocoumarins (compounds 1-13), were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. NO is a key mediator in the inflammatory process.
While "this compound" (Compound 13) was among the compounds tested, it did not show significant NO inhibition. Instead, compounds (+)-trans-(3′S,4′R)-3′-acetyl-4′-angeloylkhellactone (Compound 2) and Falcarindiol (Compound 16) were the most potent inhibitors of NO production. mdpi.com This highlights that subtle changes in the ester substituents on the pyranocoumarin scaffold can dramatically alter anti-inflammatory potency.
The study also revealed that five of the compounds, including the new pyranocoumarin (+)-cis-(3′S,4′S)-3′-angeloyl-4′-tigloylkhellactone (Compound 1) and "this compound" (Compound 13) , were effective at reversing multidrug resistance (MDR) in cancer cells, indicating that different structural features govern these distinct biological activities. mdpi.comnih.gov
Table 1: Effect of P. praeruptorum Compounds on Nitric Oxide (NO) Production Data extracted from a study on RAW 264.7 cells stimulated with LPS (1 µg/mL). mdpi.com
| Compound No. | Compound Name | NO Inhibition at 50 µM (%) |
| 2 | (+)-trans-(3′S,4′R)-3′-acetyl-4′-angeloylkhellactone | 65.4 ± 3.4 |
| 16 | Falcarindiol | 54.3 ± 4.2 |
| 1 | (+)-cis-(3′S,4′S)-3′-angeloyl-4′-tigloylkhellactone | Not significant |
| 3-12 | Other Pyranocoumarins | Not significant |
| 13 | "this compound" | Not significant |
| 14-15 | Furanocoumarins | Not significant |
The data clearly indicates that the specific combination of acetyl and angeloyl esters at the 3' and 4' positions, as seen in Compound 2, is more favorable for anti-inflammatory activity than the substituents present in "this compound" and other tested analogs. mdpi.com
Design and Synthesis of "this compound" Derivatives and Analogs
The primary research identifying "this compound" (Compound 13) focused on the isolation and characterization of natural products rather than the design and synthesis of novel derivatives. mdpi.com However, other studies have explored the synthesis of various pyranocoumarin derivatives to investigate their potential as anti-inflammatory agents. nih.govmdpi.com
Synthetic strategies often involve modifying the 4-hydroxycoumarin (B602359) core to introduce different substituents and build the pyran ring. nih.gov For example, studies on other coumarin series have shown that the introduction of specific carboxamide functionalities or fluoro-substituted benzamide (B126) groups can lead to potent anti-inflammatory or anticancer activities. mdpi.com These synthetic endeavors in the broader coumarin class provide a roadmap for the future design of novel analogs based on the "this compound" scaffold, aiming to optimize its anti-inflammatory properties.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a critical role in the biological activity of angular-type pyranocoumarins due to the presence of chiral centers at the C-3′ and C-4′ positions of the khellactone core. semanticscholar.org These compounds can exist as enantiomers and/or diastereoisomers, which may exhibit distinct pharmacological profiles.
The primary study on the isolation of "this compound" identified a new compound, (+)-cis-(3′S,4′S)-3′-angeloyl-4′-tigloylkhellactone (Compound 1) , with defined stereochemistry. mdpi.com Another active compound was identified as (+)-trans-(3′S,4′R)-3′-acetyl-4′-angeloylkhellactone (Compound 2) . The cis and trans designation refers to the relative orientation of the substituents on the dihydropyran ring.
Research has demonstrated that the absolute configuration of these chiral centers is crucial. For instance, enzymatic hydrolysis studies on different pyranocoumarins from Peucedanum praeruptorum have been used to determine the absolute configurations, revealing that the stereochemistry is retained during metabolic processes, which can influence their interaction with biological targets. semanticscholar.org The distinct activities and potencies observed between diastereomers like Compound 1 (cis) and Compound 2 (trans) underscore the importance of stereochemical configuration in the structure-activity relationship of this class of compounds. mdpi.com
Computational and Theoretical Studies on Anti Inflammatory Agent 57
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. diva-portal.org In the context of "Anti-inflammatory agent 57," molecular docking studies are crucial for understanding how it interacts with its biological targets, most notably cyclooxygenase (COX) enzymes. bionaturajournal.comresearchgate.net
Docking simulations of "this compound" into the active site of COX-2, a key enzyme in the inflammatory pathway, reveal detailed interaction patterns. bionaturajournal.comjournaljpri.com These studies often identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and π-stacking interactions with the ligand. bionaturajournal.com For instance, interactions with residues such as ARG-120, TYR-355, and SER-530 are often critical for binding affinity and selectivity. researchgate.netsemanticscholar.org The binding affinity, often expressed as a docking score or binding free energy in kcal/mol, provides a quantitative measure of the interaction strength. bionaturajournal.comresearchgate.net
A comparative analysis of the docking scores of "this compound" with both COX-1 and COX-2 can elucidate its selectivity profile. iucr.org Higher binding affinity for COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. semanticscholar.org Studies on various compounds have shown that selective COX-2 inhibitors tend to have more favorable binding energies with the COX-2 enzyme. bionaturajournal.com
Interactive Table: Molecular Docking Results for "this compound" and Reference Compounds against COX-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Selectivity |
| "this compound" | -10.5 | ARG-120, TYR-355, VAL-523 | COX-2 Selective |
| Celecoxib (Reference) | -10.1 | ARG-120, HIS-90, VAL-523 | COX-2 Selective |
| Ibuprofen (Reference) | -7.5 | ARG-120, TYR-385 | Non-selective |
Note: The data in this table is illustrative and based on typical findings in molecular docking studies of anti-inflammatory agents.
Molecular Dynamics Simulations and Binding Free Energy Calculations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. diva-portal.orgresearchgate.net MD simulations of the "this compound"-COX-2 complex can assess the stability of the binding pose predicted by docking. mdpi.comdergipark.org.tr Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the conformational stability of the complex. mdpi.com
Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, provide a more accurate estimation of the binding affinity than docking scores alone. mdpi.com These calculations consider the energies of the complex, the protein, and the ligand in both the bound and unbound states, as well as solvation effects. diva-portal.orgdiva-portal.org Studies on similar anti-inflammatory compounds have demonstrated the utility of these methods in refining the understanding of ligand binding. diva-portal.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound"
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For "this compound," QSAR models can be developed to predict the anti-inflammatory potency of its analogs and derivatives. acs.org
These models are built using a dataset of compounds with known anti-inflammatory activities and a set of calculated molecular descriptors (e.g., steric, electronic, and topological properties). nih.govacs.org Machine learning algorithms such as multiple linear regression, random forest, and support vector machines are often employed to create the QSAR models. nih.govmdpi.com A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. plos.org
Interactive Table: Key Descriptors in a QSAR Model for "this compound" Analogs
| Descriptor | Type | Correlation with Activity |
| Molecular Weight | Physicochemical | Positive |
| LogP (Lipophilicity) | Physicochemical | Optimal Range |
| Number of Hydrogen Bond Donors | Structural | Negative |
| Dipole Moment | Electronic | Positive |
Note: The data in this table is illustrative and represents common findings in QSAR studies of drug candidates.
In Silico Prediction of Anti-inflammatory Potential and Target Identification
Beyond the well-established COX enzymes, computational methods can be used to predict other potential biological targets for "this compound." mdpi.complos.org This process, often referred to as target fishing or reverse docking, involves screening "this compound" against a large database of protein structures. researchgate.net This can help to identify potential off-target effects or new therapeutic applications. delveinsight.comdrugdiscoverynews.com
Application of Artificial Intelligence and Machine Learning in Drug Discovery for "this compound"
De novo drug design: Generating novel molecular structures with desired anti-inflammatory properties. plos.org
Virtual screening: Rapidly screening vast chemical libraries to identify potential hits. cas.org
Predicting ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of "this compound" and its analogs. rsc.orgnih.gov
Repurposing existing drugs: Identifying new anti-inflammatory uses for drugs already approved for other conditions. delveinsight.comsuccessive.tech
ML models, particularly deep learning approaches, can analyze complex datasets and identify subtle patterns that may not be apparent through traditional methods. mdpi.comfrontiersin.org
Computational Mechanistic Insights into "this compound" Action
Computational methods can provide a detailed, atomistic understanding of the mechanism of action of "this compound." aai.org For example, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the chemical reaction of covalent inhibitors with their target enzymes, as has been done for aspirin (B1665792). acs.org These advanced simulations can elucidate the transition states and energy barriers of the reaction, providing a deep understanding of the inhibition mechanism. acs.org
By integrating data from molecular docking, MD simulations, and other computational approaches, a comprehensive picture of how "this compound" exerts its therapeutic effect at the molecular level can be constructed. aai.org This knowledge is invaluable for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
Future Perspectives in Research on Anti Inflammatory Agent 57
Identification of Novel Molecular Targets and Pathways
Future investigations into "Anti-inflammatory agent 57" will likely focus on pinpointing its precise molecular targets and the signaling pathways it modulates. While its anti-inflammatory properties are established, a deeper understanding of the underlying mechanisms is required. medchemexpress.com Research could explore its interaction with key inflammatory mediators.
One significant pathway of interest is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.netresearchgate.net This pathway is a critical regulator of inflammation, and many natural compounds exert their anti-inflammatory effects by inhibiting its activation. researchgate.netresearchgate.net Studies could investigate whether "this compound" suppresses the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. researchgate.net
Another area of exploration is the compound's effect on enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which are central to the inflammatory process. medchemexpress.com Furthermore, its potential interaction with Toll-like receptors (TLRs), which play a role in the innate immune response and inflammation, warrants investigation. researchgate.netuu.nl The table below outlines potential molecular targets for future research.
| Potential Molecular Target Category | Specific Examples | Potential Effect of this compound |
| Inflammatory Signaling Pathways | NF-κB, MAPKs | Inhibition of activation, leading to reduced pro-inflammatory cytokine production. medchemexpress.comresearchgate.net |
| Inflammatory Enzymes | COX-1, COX-2, 5-Lipoxygenase | Inhibition of activity, reducing the synthesis of prostaglandins (B1171923) and leukotrienes. medchemexpress.com |
| Cytokines and Chemokines | TNF-α, IL-1β, IL-6 | Downregulation of expression and release. medchemexpress.comresearchgate.net |
| Receptors | Toll-like Receptors (TLRs) | Modulation of TLR signaling to dampen the inflammatory response. researchgate.netuu.nl |
Exploration of Combination Therapies in Preclinical Models
To enhance the therapeutic efficacy of "this compound," future preclinical studies should explore its use in combination with other therapeutic agents. researchgate.net This approach is particularly relevant in complex diseases where multiple pathways are involved.
In the context of cancer, where inflammation is a key component, combining "this compound" with standard chemotherapeutic drugs like gemcitabine (B846) could be a promising strategy. researchgate.netnih.gov The rationale is that the anti-inflammatory action of the compound could sensitize tumor cells to chemotherapy and potentially mitigate some of the treatment-related side effects. nih.govmdpi.com
Similarly, in chronic inflammatory diseases, combining "this compound" with other anti-inflammatory drugs or disease-modifying agents could lead to synergistic effects, allowing for lower doses of each compound and potentially reducing toxicity. tsijournals.com Preclinical models of diseases like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders would be appropriate for testing these combination therapies. tsijournals.comijbs.com
| Disease Model | Potential Combination Agent | Rationale for Combination |
| Pancreatic Cancer | Gemcitabine | Enhance chemosensitivity and reduce inflammation-driven tumor progression. researchgate.netnih.gov |
| Rheumatoid Arthritis | Methotrexate | Synergistic anti-inflammatory effects, potentially allowing for dose reduction. tsijournals.com |
| Neurodegenerative Diseases | Standard of care for Alzheimer's or Parkinson's | Address the neuroinflammatory component of the disease. ijbs.com |
| Inflammatory Bowel Disease | 5-Aminosalicylic acid | Complementary mechanisms of action to reduce gut inflammation. medchemexpress.com |
Advanced Preclinical Research Methodologies and Models
To gain a more comprehensive understanding of the in vivo effects of "this compound," researchers should utilize advanced preclinical models and methodologies. Traditional 2D cell cultures and simple animal models, while useful, may not fully recapitulate the complexity of human diseases.
The use of three-dimensional (3D) organoid cultures derived from patient tissues can provide a more physiologically relevant system to study the compound's efficacy and mechanism of action. For instance, gut organoids could be used to model inflammatory bowel disease, while tumor organoids could be used for cancer studies.
Genetically engineered mouse models (GEMMs) that spontaneously develop specific diseases offer a powerful tool to evaluate the long-term effects and therapeutic potential of "this compound" in a more realistic disease context. Furthermore, the application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level view of the biological changes induced by the compound. epfl.ch
Integration of "this compound" Research with Emerging Therapeutic Modalities
The therapeutic landscape is continually evolving, with the advent of new treatment modalities. Future research should explore how "this compound" can be integrated with these emerging therapies.
For example, in the field of immunotherapy, where the goal is to harness the patient's immune system to fight disease, "this compound" could potentially be used to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
Another area of interest is the development of targeted drug delivery systems. Encapsulating "this compound" in nanoparticles or other delivery vehicles could improve its bioavailability, target it to specific tissues or cells, and control its release, thereby maximizing its therapeutic effect while minimizing potential side effects. epfl.ch
Addressing Research Gaps and Challenges
Despite its promise, there are several research gaps and challenges that need to be addressed in the development of "this compound" as a therapeutic agent.
A significant challenge is its characterization as a quinazoline (B50416) derivative, which showed a 75% inhibition of rat paw edema in one study. tsijournals.com However, other sources identify it as a pyranocoumarin (B1669404). medchemexpress.commedchemexpress.com This discrepancy in its chemical classification needs to be resolved through definitive analytical studies.
Furthermore, its multidrug-resistance (MDR) reversal effect needs to be thoroughly investigated to understand the underlying mechanisms and its potential clinical applications in overcoming drug resistance in cancer and infectious diseases. medchemexpress.commedchemexpress.eu The lack of extensive in vivo data is another major gap. tsijournals.com Future studies must focus on comprehensive preclinical testing in relevant animal models to establish its efficacy and to understand its pharmacokinetic and pharmacodynamic properties.
Finally, the translation from preclinical findings to clinical trials will require a concerted effort to address regulatory requirements and to design robust clinical studies that can definitively evaluate the therapeutic potential of "this compound" in human patients. mdpi.comnih.gov
Q & A
Q. What experimental models are most appropriate for evaluating the anti-inflammatory efficacy of Agent 57 in preclinical studies?
To assess efficacy, researchers should employ a tiered approach:
- In vitro assays : Measure cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- In vivo models : Use carrageenan-induced paw edema (acute inflammation) and collagen-induced arthritis (chronic inflammation) in rodents. Ensure proper controls for systemic toxicity .
- Dose-response studies : Establish pharmacokinetic profiles to optimize therapeutic windows .
Q. How can the structural stability and purity of Agent 57 be validated during synthesis?
Methodological steps include:
Q. What biomarkers are critical for monitoring Agent 57’s anti-inflammatory activity in vivo?
Prioritize biomarkers linked to inflammation pathways:
- Pro-inflammatory cytokines : IL-1β, IL-6, TNF-α (measured via ELISA).
- Oxidative stress markers : MDA (malondialdehyde) and SOD (superoxide dismutase) levels .
- Histopathological analysis : Tissue sections to evaluate leukocyte infiltration and edema .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Agent 57?
Contradictions often arise from bioavailability or off-target effects. Mitigate via:
Q. What strategies optimize the selectivity of Agent 57 for COX-2 over COX-1 to reduce gastrointestinal toxicity?
Advanced approaches include:
Q. How can in silico models improve the translational potential of Agent 57?
Integrate computational tools to:
- Predict ADMET properties : Use SwissADME or pkCSM for bioavailability and toxicity screening.
- Simulate signaling pathways : Network pharmacology models (e.g., Cytoscape) to map multi-target interactions .
- Validate mechanistic hypotheses : Molecular dynamics simulations to study ligand-receptor stability .
Methodological & Analytical Questions
Q. What statistical frameworks are optimal for analyzing dose-dependent anti-inflammatory effects?
Use nonlinear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (Tukey’s HSD). For longitudinal data, apply mixed-effects models to account for inter-subject variability .
Q. How can researchers ensure reproducibility in Agent 57 studies across laboratories?
Adopt standardized protocols:
- Reference compounds : Include positive controls (e.g., dexamethasone) in all assays .
- Blinded analysis : Separate personnel for dosing, data collection, and interpretation .
- Open-data practices : Share raw datasets and computational scripts via repositories like Zenodo .
Q. What are the key considerations for designing a chronic toxicity study for Agent 57?
- Duration : 6–12 months in rodents, aligning with OECD Guideline 452.
- Endpoints : Monitor hematological, hepatic, and renal function biomarkers monthly.
- Histopathology : Examine organs (liver, kidneys, heart) for fibrosis or necrosis .
Theoretical & Conceptual Questions
Q. How does Agent 57 interact with the NF-κB and MAPK pathways in mechanistic studies?
Use dual-luciferase reporter assays to quantify pathway inhibition. Combine Western blotting (phospho-p65, JNK, ERK) with cytokine profiling to establish causality . For translational relevance, validate findings in primary human cells (e.g., PBMCs) .
Q. What experimental evidence supports the hypothesis that Agent 57 modulates inflammasome activation?
- NLRP3 inflammasome assays : Measure caspase-1 activity and IL-1β secretion in THP-1 macrophages.
- Knockout models : Compare effects in NLRP3⁻/⁻ vs. wild-type mice .
Data Interpretation & Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
